

The Selectivity Profile of PFI-3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-3 is a potent and selective chemical probe for the bromodomains of the SMARCA2 (BRM), SMARCA4 (BRG1), and PBRM1 (BAF180) proteins, which are core catalytic subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By binding to the acetyl-lysine binding pocket of these bromodomains, PFI-3 effectively disrupts the interaction of the SWI/SNF complex with chromatin, leading to downstream effects on gene expression and cellular processes, notably the DNA damage response. This guide provides a comprehensive overview of the selectivity profile of PFI-3, detailing its on-target potency, off-target liabilities, and the experimental methodologies used for its characterization.

Data Presentation On-Target Activity

PFI-3 demonstrates high affinity for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). The binding affinities, as determined by Isothermal Titration Calorimetry (ITC), are summarized below.



Target	Dissociation Constant (Kd)	
SMARCA2A Bromodomain	110 nM	
SMARCA2B Bromodomain	72 nM	
SMARCA4 Bromodomain	89 nM	
PBRM1 (PB1(5)) Bromodomain	55 nM	

Off-Target Selectivity

PFI-3 exhibits a favorable selectivity profile with minimal off-target interactions. It has been screened against a broad panel of kinases and other cellular receptors.

Target Class	Number of Targets Screened	Summary of Findings
Kinases	36	No significant cross-reactivity observed.
Cellular Receptors & Enzymes	102 receptors, 30 enzymes	Interactions were observed against only four G-protein coupled receptors (GPCRs) with micromolar affinity.

Experimental Protocols BROMOScan™ Bromodomain Profiling

This competition binding assay is utilized to determine the selectivity of compounds against a panel of bromodomains.

Methodology:

- Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.
- Competition: A test compound (PFI-3) is incubated with a DNA-tagged bromodomain protein in the presence of the immobilized ligand.



- Binding and Elution: If the test compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand. Unbound proteins are washed away.
- Quantification: The amount of bromodomain protein remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The amount of captured bromodomain in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. Dissociation constants (Kd) are calculated from 11-point dose-response curves.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

- Sample Preparation: The purified bromodomain protein is placed in the sample cell of the calorimeter, and PFI-3 is loaded into the injection syringe. Both solutions are prepared in identical buffer to minimize heats of dilution.
- Titration: A series of small, precise injections of PFI-3 are made into the protein solution.
- Heat Measurement: The instrument measures the heat released or absorbed upon each injection. The initial injections result in a larger heat change as most of the ligand binds to the protein. As the protein becomes saturated, the heat change diminishes.
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to calculate the Kd, n, and ΔH.[2][3][4][5]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in-cell engagement of PFI-3 with its target bromodomains by assessing the association of the SWI/SNF complex with specific genomic regions.

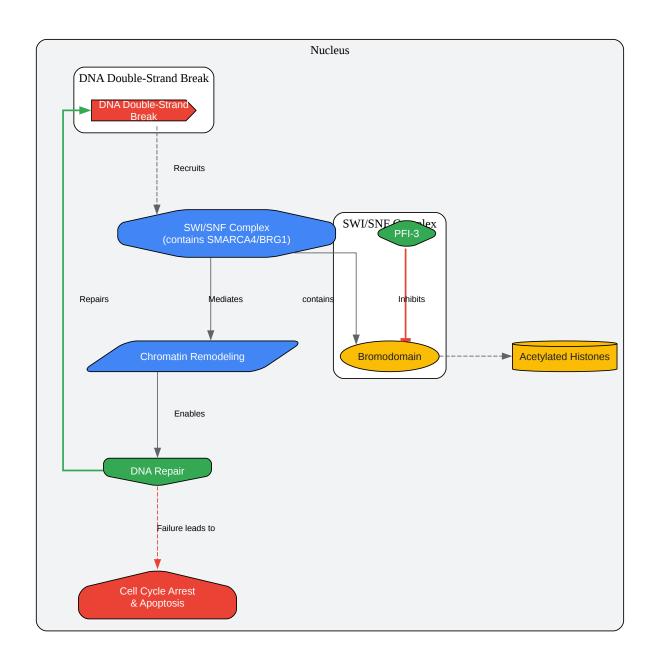


Methodology:

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
- Immunoprecipitation: An antibody specific to a SWI/SNF subunit (e.g., SMARCA4/BRG1) is used to immunoprecipitate the chromatin complex.
- Washing: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heating.
- DNA Purification: The DNA is purified to remove proteins.
- Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific DNA sequences, indicating the binding of the SWI/SNF complex to those genomic loci and the displacement by PFI-3.[6][7][8][9]

Mandatory Visualization

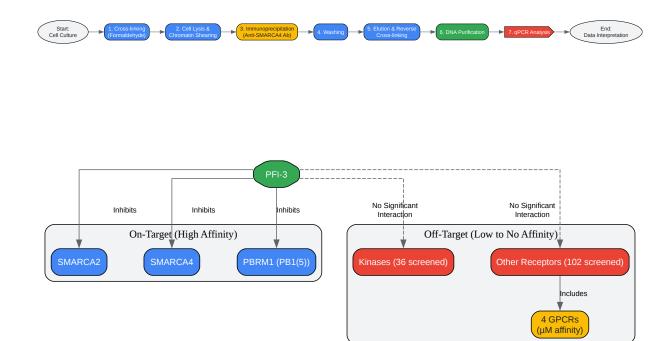




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Caption: Mechanism of action of PFI-3 in the context of DNA damage response.





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